molecular formula C18H18FN3O2 B4757160 1-(3-fluorobenzoyl)-N-3-pyridinyl-4-piperidinecarboxamide

1-(3-fluorobenzoyl)-N-3-pyridinyl-4-piperidinecarboxamide

Cat. No. B4757160
M. Wt: 327.4 g/mol
InChI Key: GZPOCYLHYZUQSK-UHFFFAOYSA-N
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Description

1-(3-fluorobenzoyl)-N-3-pyridinyl-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It has been found to have potential applications in scientific research, particularly in the field of pharmacology.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzoyl)-N-3-pyridinyl-4-piperidinecarboxamide involves its ability to modulate the activity of certain receptors in the brain. Specifically, this compound has been found to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and cognition. By modulating the activity of this receptor, 1-(3-fluorobenzoyl)-N-3-pyridinyl-4-piperidinecarboxamide may have potential therapeutic applications in the treatment of neurological disorders.
Biochemical and physiological effects:
Studies have shown that 1-(3-fluorobenzoyl)-N-3-pyridinyl-4-piperidinecarboxamide can modulate the activity of the dopamine D2 receptor in the brain. This may lead to changes in the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition. Additionally, this compound has been found to have potential therapeutic applications in the treatment of neurological disorders, such as schizophrenia and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-fluorobenzoyl)-N-3-pyridinyl-4-piperidinecarboxamide in lab experiments is its potential therapeutic applications in the treatment of neurological disorders. Additionally, this compound has been found to have a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the activity of this receptor in the brain. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which may limit its use in certain studies.

Future Directions

There are several future directions for the study of 1-(3-fluorobenzoyl)-N-3-pyridinyl-4-piperidinecarboxamide. One potential direction is the development of new therapeutic applications for this compound in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter levels in the brain. Finally, the potential toxicity and side effects of this compound need to be further investigated in order to determine its safety for use in humans.

Scientific Research Applications

1-(3-fluorobenzoyl)-N-3-pyridinyl-4-piperidinecarboxamide has been found to have potential applications in scientific research, particularly in the field of pharmacology. It has been studied for its ability to modulate the activity of certain receptors in the brain, such as the dopamine D2 receptor. This compound has also been found to have potential therapeutic applications in the treatment of neurological disorders, such as schizophrenia and Parkinson's disease.

properties

IUPAC Name

1-(3-fluorobenzoyl)-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c19-15-4-1-3-14(11-15)18(24)22-9-6-13(7-10-22)17(23)21-16-5-2-8-20-12-16/h1-5,8,11-13H,6-7,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPOCYLHYZUQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-fluorophenyl)carbonyl]-N-(pyridin-3-yl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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